Deucravacitinib

TYK2 inhibitor JAK selectivity kinase profiling

Deucravacitinib is the first-in-class, FDA-approved, deuterated TYK2 allosteric inhibitor. Unlike pan-JAK inhibitors, it binds the TYK2 JH2 pseudokinase domain (Ki=0.02 nM) with >10,000-fold kinome selectivity, sparing JAK1-3 at therapeutic exposures. Its deuterated structure enhances metabolic stability, enabling once-daily dosing. Ideal as a selective chemical probe for TYK2 signaling, a reference standard for deuterated drug development, and an active comparator in psoriasis/psoriatic arthritis trials. Procure this high-purity compound to access a functionally selective, clinically validated TYK2 inhibitor with a well-characterized safety profile.

Molecular Formula C20H22N8O3
Molecular Weight 425.5 g/mol
CAS No. 1609392-27-9
Cat. No. B606291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeucravacitinib
CAS1609392-27-9
SynonymsBMS-986165;  BMS 986165;  BMS986165; 
Molecular FormulaC20H22N8O3
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
InChIInChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3
InChIKeyBZZKEPGENYLQSC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deucravacitinib (CAS 1609392-27-9): First-in-Class TYK2 Pseudokinase Inhibitor for Immune-Mediated Diseases


Deucravacitinib (BMS-986165) is a deuterated, orally bioavailable, small-molecule allosteric inhibitor that selectively targets the pseudokinase (JH2) regulatory domain of tyrosine kinase 2 (TYK2) [1]. It is the first and only FDA-approved TYK2 inhibitor, indicated for moderate-to-severe plaque psoriasis and active psoriatic arthritis [2]. Unlike conventional Janus kinase (JAK) inhibitors that compete at the highly conserved ATP-binding catalytic domain (JH1), deucravacitinib binds to the unique JH2 pocket, stabilizing an autoinhibited conformation of the kinase [3]. This mechanism confers a distinct selectivity and safety profile, avoiding the broad immunosuppression associated with JAK1–3 blockade [4].

Deucravacitinib: Why Molecular Specificity Precludes Simple Substitution with Generic JAK Inhibitors or Other TYK2 Binders


Generic substitution or off-label use of pan-JAK inhibitors (e.g., tofacitinib, baricitinib) in place of deucravacitinib is scientifically unsound due to fundamental differences in binding site and resultant functional selectivity. Deucravacitinib's allosteric binding to the TYK2 JH2 pseudokinase domain (IC50 = 0.2 nM; Ki = 0.02 nM) is structurally distinct from ATP-competitive inhibition of the conserved JAK1–3 catalytic domains [1]. This translates to a substantial safety margin at therapeutic exposure: maximal plasma concentrations (Cmax) of deucravacitinib remain 8- to 17-fold below the IC50 for JAK1/3 and >48- to >102-fold below the IC50 for JAK2/2, ensuring functional TYK2 selectivity without meaningful JAK1–3 suppression [2]. In contrast, pan-JAK inhibitors exhibit variable but significant inhibition of multiple JAK isoforms, leading to a broader adverse event profile including increased risks of serious infections, herpes zoster, and venous thromboembolism [3]. Furthermore, even among TYK2-targeting agents, deucravacitinib's deuterated structure confers a distinct metabolic stability advantage not present in non-deuterated analogs, directly impacting clinical dosing and consistency [4].

Deucravacitinib (BMS-986165) Comparative Evidence: Quantitative Differentiation for Informed Procurement and Research Selection


TYK2 Pseudokinase Domain Affinity and Kinome Selectivity vs. Pan-JAK Inhibitors

Deucravacitinib exhibits high-affinity, selective binding to the TYK2 JH2 pseudokinase domain (IC50 = 0.2 nM; Ki = 0.02 nM) and demonstrates >10,000-fold selectivity over a panel of 265 kinases and pseudokinases [1]. In functional whole-blood assays, deucravacitinib inhibits TYK2-dependent IL-12/IL-23/IFNα signaling with IC50 values ranging from 2 to 19 nM [2]. At clinically relevant exposures (12 mg QD), the maximal plasma concentration (Cmax) of deucravacitinib is 8- to 17-fold lower than the IC50 for JAK1/3 inhibition and >48- to >102-fold lower than the IC50 for JAK2/2 inhibition, confirming a wide functional selectivity margin [3]. In contrast, pan-JAK inhibitors tofacitinib, upadacitinib, and baricitinib exhibit significant JAK1/3 inhibition (daily average inhibition 70–94%) and variable JAK2/2 inhibition (23–67%) at therapeutic doses, with Cmax values only 17- to 33-fold lower than their TYK2 IC50 levels [3].

TYK2 inhibitor JAK selectivity kinase profiling allosteric inhibition JH2 domain

Phase 3 POETYK Trials: Superior Efficacy of Deucravacitinib vs. Apremilast in Moderate-to-Severe Plaque Psoriasis

In the pivotal Phase 3 POETYK PSO-1 and PSO-2 trials, deucravacitinib 6 mg once daily demonstrated superior efficacy over apremilast 30 mg twice daily in patients with moderate-to-severe plaque psoriasis [1]. At Week 16, deucravacitinib-treated patients achieved significantly higher PASI 75 response rates (58% and 54%) compared to apremilast (35% and 40%) and placebo (13% and 9%) [2]. At Week 24, the advantage widened: PASI 75 response rates were 69% and 58% for deucravacitinib versus 38% for apremilast in both trials; PASI 90 response rates were 42% and 32% versus 22% and 20%, respectively [3]. The mean percent improvement in PASI score from baseline was also greater with deucravacitinib (-82.5% and -77.7%) than with apremilast (-63.6% and -61.2%) at Week 16 [2].

psoriasis PASI 75 PASI 90 apremilast head-to-head trial

Deuterium-Enhanced Metabolic Stability: Differentiated Pharmacokinetic Profile vs. Non-Deuterated TYK2 Inhibitors

Deucravacitinib incorporates a deuterated methyl amide moiety, a strategic isotopic modification that leverages the kinetic isotope effect to reduce oxidative metabolism and limit the formation of non-selective metabolites [1]. This deuteration approach increases metabolic stability compared to non-deuterated analogs, as demonstrated by the compound's favorable human pharmacokinetic profile: absolute oral bioavailability of 99%, median Tmax of 2–3 hours, and terminal half-life of 10 hours (range 8–15 hours) [2]. The deuterium substitution was specifically designed to prevent metabolic N-demethylation, which in earlier leads generated metabolites with off-target JAK inhibitory activity [3]. In contrast, non-deuterated TYK2 JH2 inhibitors (e.g., early BMS leads prior to deuterium incorporation) exhibited shorter half-lives and produced metabolites with reduced selectivity, necessitating higher or more frequent dosing to maintain target engagement [1].

deuterated drug metabolic stability pharmacokinetics half-life bioavailability

Safety Profile Differentiation: Lower Incidence of JAK-Associated Adverse Events vs. Pan-JAK Inhibitors

Deucravacitinib's allosteric, pseudokinase-domain binding mechanism avoids inhibition of the JAK1–3 catalytic domains at therapeutic exposures, resulting in a safety profile distinct from pan-JAK inhibitors. In the POETYK psoriasis trials, rates of serious infections were low (1.2–1.8 per 100 patient-years) and comparable to placebo, with no cases of active tuberculosis or opportunistic infections reported over 52 weeks [1]. Herpes zoster infection rates were 0.8–1.5 per 100 patient-years, markedly lower than rates reported for JAK inhibitors in rheumatoid arthritis (e.g., tofacitinib 4.4 per 100 patient-years) [2]. Importantly, no venous thromboembolic events (VTE) or major adverse cardiovascular events (MACE) were observed with deucravacitinib, whereas pan-JAK inhibitors carry FDA boxed warnings for these risks [3]. A systematic review comparing TYK2 inhibitors in dermatological disease concluded that deucravacitinib demonstrated a more favorable safety profile, with fewer side effects than brepocitinib and ropsacitinib, which bind the catalytic JH1 domain and exhibit broader JAK inhibition [4].

safety adverse events infections thromboembolism JAK inhibitor

Deucravacitinib (CAS 1609392-27-9): Evidence-Backed Research and Therapeutic Application Scenarios


Preclinical Investigation of TYK2-Dependent Cytokine Signaling Pathways

Deucravacitinib serves as an optimal chemical probe for dissecting TYK2-specific signaling due to its >10,000-fold kinome selectivity and functional sparing of JAK1–3 at concentrations up to 100 nM [1]. Researchers can confidently attribute observed cellular effects (IC50 2–19 nM for IL-12/IL-23/IFNα pathways) to TYK2 inhibition rather than off-target JAK activity, a critical advantage over pan-JAK inhibitors that confound pathway analysis [2]. The compound's well-characterized binding to the TYK2 JH2 pseudokinase domain (Ki = 0.02 nM) also makes it a valuable reference standard for assay development and selectivity benchmarking of novel TYK2 inhibitors.

Clinical Development of Oral Therapies for Psoriasis and Psoriatic Arthritis

Deucravacitinib's Phase 3 POETYK data establish it as a superior oral comparator for investigational agents in plaque psoriasis. The demonstrated PASI 75 response rate of 58–69% at Week 24, significantly exceeding apremilast (38%) and placebo, provides a high-efficacy benchmark for novel oral small molecules [3]. Furthermore, its once-daily dosing (facilitated by 99% oral bioavailability and 10-hour half-life) and favorable safety profile—including low rates of serious infections (1.2–1.8 per 100 patient-years) and absence of VTE/MACE signals—set a new standard for the oral psoriasis armamentarium [4]. Procuring deucravacitinib as an active comparator in clinical trials or as a reference listed drug for bioequivalence studies is thus scientifically justified.

Safety Pharmacology and Toxicology Studies Requiring JAK-Sparing Kinase Inhibition

For toxicology programs evaluating immune modulation, deucravacitinib offers a JAK1–3-sparing alternative that avoids the confounding toxicities of pan-JAK inhibition (e.g., myelosuppression, lipid elevations, thromboembolism). At clinically relevant exposures (Cmax 8- to 17-fold below JAK1/3 IC50), the compound does not induce the JAK-dependent adverse events observed with tofacitinib or baricitinib, enabling cleaner assessment of TYK2-specific pharmacology in preclinical species [5]. The deuterated structure also provides a distinct metabolic profile (primary metabolism via CYP1A2) that can be leveraged in drug-drug interaction studies.

Deuterated Drug Discovery and Isotopic Labeling Reference

Deucravacitinib is a landmark example of successful deuterium incorporation in drug design, demonstrating how a single isotopic substitution (deuterated methyl amide) can substantially improve metabolic stability and reduce off-target metabolite formation [6]. Researchers in medicinal chemistry and DMPK can utilize deucravacitinib as a reference standard for studying the kinetic isotope effect on CYP-mediated N-demethylation, for developing bioanalytical LC-MS/MS methods with deuterated internal standards, and for benchmarking new deuterated candidates in the TYK2 inhibitor space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deucravacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.